5-Methylthiazolidine-2,4-dione

Overview

Description

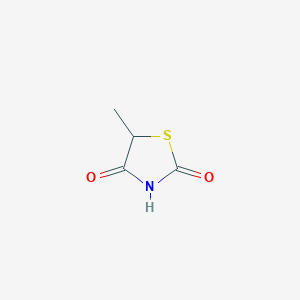

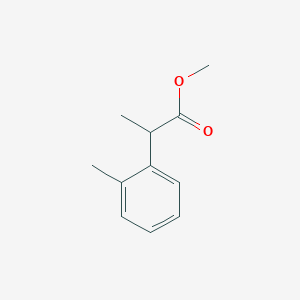

5-Methylthiazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

5-Methylthiazolidine-2,4-dione, like other Thiazolidin-2,4-dione (TZD) analogues, primarily targets the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose metabolism . TZD analogues also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

The compound interacts with its targets by activating PPAR-γ receptors . This activation leads to improved insulin resistance, which is beneficial in the management of diabetes . In terms of its antimicrobial action, it inhibits the function of cytoplasmic Mur ligases, enzymes involved in bacterial cell wall synthesis .

Biochemical Pathways

The activation of PPAR-γ receptors by this compound leads to changes in several biochemical pathways. It improves insulin resistance, which in turn enhances glucose uptake and utilization in peripheral tissues . The inhibition of Mur ligases disrupts the bacterial cell wall synthesis pathway, leading to the bactericidal effect .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys . These properties impact the bioavailability of the compound, which is an important factor in its pharmacological effectiveness .

Result of Action

The activation of PPAR-γ receptors by this compound results in improved insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of type 2 diabetes . Its antimicrobial action results from the inhibition of Mur ligases, leading to bacterial cell death .

Biochemical Analysis

Biochemical Properties

5-Methylthiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This interaction leads to the activation of PPARγ, which in turn regulates the expression of genes involved in glucose and lipid metabolism . Additionally, this compound has been shown to inhibit certain enzymes, such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . This inhibition can help in managing complications related to diabetes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes, enhancing lipid storage and reducing circulating free fatty acids . This compound also influences cell signaling pathways, particularly those involved in insulin signaling. By activating PPARγ, this compound enhances insulin sensitivity and glucose uptake in muscle and adipose tissues . Furthermore, it modulates gene expression by upregulating genes involved in lipid metabolism and downregulating pro-inflammatory genes . These effects collectively contribute to improved metabolic health and reduced inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PPARγ, a nuclear receptor that regulates gene expression. Upon binding to PPARγ, this compound forms a heterodimer with the retinoid X receptor (RXR). The activation of PPARγ by this compound results in increased expression of genes involved in glucose and lipid metabolism, such as adiponectin and GLUT4 . Additionally, this compound inhibits the activity of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It is susceptible to degradation under acidic or basic conditions, which can affect its efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in insulin sensitivity and lipid metabolism . These effects are particularly evident in in vitro studies using cultured cells and in vivo studies involving animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and enhance lipid metabolism . At high doses, it can lead to adverse effects such as hepatotoxicity and weight gain . The threshold for these toxic effects varies among different animal species, but it is generally observed that doses exceeding a certain limit can result in significant toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose and lipid metabolism. It activates PPARγ, which regulates the expression of genes involved in these pathways . Additionally, this compound inhibits aldose reductase, thereby reducing the flux through the polyol pathway and preventing the accumulation of sorbitol in tissues . This inhibition is particularly beneficial in managing diabetic complications such as neuropathy and retinopathy . Furthermore, this compound influences the levels of various metabolites, including free fatty acids, triglycerides, and adiponectin .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is primarily transported into cells via organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it binds to intracellular proteins such as PPARγ and RXR, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues, such as adipose tissue and liver, are influenced by its affinity for these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on gene expression. Upon entering the cell, this compound binds to PPARγ and forms a heterodimer with RXR . This complex then translocates to the nucleus, where it binds to PPREs on the DNA, leading to the transcriptional regulation of target genes . Additionally, this compound may undergo post-translational modifications that influence its subcellular localization and activity . These modifications can include phosphorylation, acetylation, and ubiquitination, which can affect the stability and function of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiazolidine-2,4-dione typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring . Another common method involves the condensation of thiourea with α-haloketones, followed by cyclization .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. One such method uses deep eutectic solvents as both solvents and catalysts, which enhances the yield and purity of the product while reducing the need for hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

5-Methylthiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

5-Methylthiazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-2,4-dione: The parent compound, which lacks the methyl group at the 5-position.

5-Phenylthiazolidine-2,4-dione: A derivative with a phenyl group at the 5-position.

5-Benzylthiazolidine-2,4-dione: A derivative with a benzyl group at the 5-position.

Uniqueness

5-Methylthiazolidine-2,4-dione is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This modification can enhance its pharmacological properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name |

5-methyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXFGUVCXVEZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445602 | |

| Record name | 5-Methylthiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3805-23-0 | |

| Record name | 5-Methylthiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)

![N,N-dimethyl-N'-[4-methyl-5-nitro-6-oxo-1-(phenylmethoxymethyl)pyrimidin-2-yl]methanimidamide](/img/structure/B1609760.png)